![molecular formula C19H16N2O B14456540 2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole CAS No. 76145-50-1](/img/structure/B14456540.png)
2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a naphtho[1,2-D]imidazole core substituted with a 4-methoxyphenyl group and a methyl group. The presence of the imidazole ring makes it an important compound in medicinal chemistry due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole typically involves the condensation of an aromatic aldehyde, such as 4-methoxybenzaldehyde, with a 1,2-dicarbonyl compound in the presence of ammonium acetate. The reaction is often carried out in an alcohol solvent under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which offers the advantage of shorter reaction times and higher yields. The reaction mixture, containing 1,2-bis(4-methoxyphenyl)ethan-1,2-dione, ammonium acetate, and an aromatic aldehyde, is irradiated in a microwave oven at specific power levels and durations .
化学反応の分析
Types of Reactions: 2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro derivatives .
科学的研究の応用
2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of dyes, agrochemicals, and functional materials .
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects .
類似化合物との比較
2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Similar structure but with a benzoimidazole core.
2-(4-Methoxyphenyl)-1H-imidazole: Lacks the naphtho[1,2-D] core.
2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole: Contains additional phenyl groups.
Uniqueness: 2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole is unique due to its naphtho[1,2-D]imidazole core, which imparts distinct chemical and biological properties compared to other imidazole derivatives. This uniqueness makes it a valuable compound for further research and development in various fields .
特性
CAS番号 |
76145-50-1 |
|---|---|
分子式 |
C19H16N2O |
分子量 |
288.3 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-3-methylbenzo[e]benzimidazole |
InChI |
InChI=1S/C19H16N2O/c1-21-17-12-9-13-5-3-4-6-16(13)18(17)20-19(21)14-7-10-15(22-2)11-8-14/h3-12H,1-2H3 |
InChIキー |
ZVVNLJISKJVWAU-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


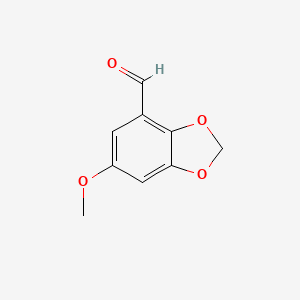

![2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]-](/img/structure/B14456480.png)
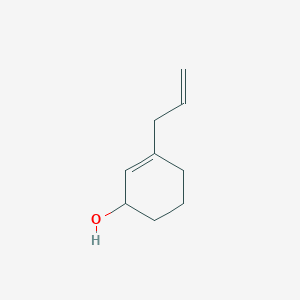
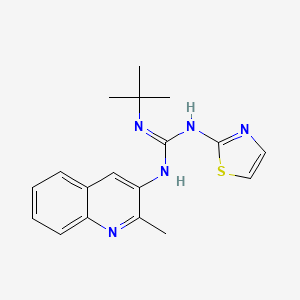
![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)
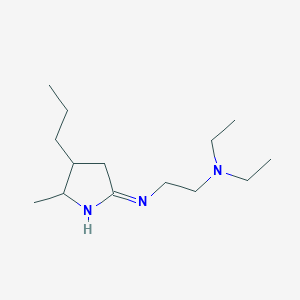
![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)




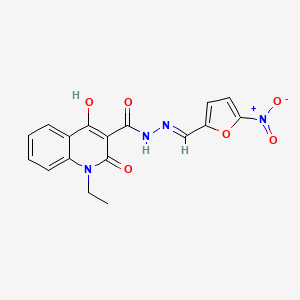
silane](/img/structure/B14456542.png)
